molecular formula C23H17N4NaO4S B14469650 Sodium (5or8)-((4-hydroxy-2-methylphenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate CAS No. 68039-07-6

Sodium (5or8)-((4-hydroxy-2-methylphenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate

Cat. No.: B14469650
CAS No.: 68039-07-6
M. Wt: 468.5 g/mol
InChI Key: OLRLFBQGSQZZDI-UHFFFAOYSA-M
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Description

5-(4-hydroxy-2-methylphenyl)azo-8-(phenylazo)naphthalene-2-sulphonate (sodium salt) is a complex organic compound known for its vibrant color properties. This compound belongs to the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their stability and wide range of colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-hydroxy-2-methylphenyl)azo-8-(phenylazo)naphthalene-2-sulphonate (sodium salt) typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 4-hydroxy-2-methylaniline, in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with a naphthalene derivative, such as 8-amino-2-naphthalenesulfonic acid, under alkaline conditions to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The final product is purified through crystallization or filtration and then dried to obtain the sodium salt form.

Chemical Reactions Analysis

Types of Reactions

5-(4-hydroxy-2-methylphenyl)azo-8-(phenylazo)naphthalene-2-sulphonate (sodium salt) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

5-(4-hydroxy-2-methylphenyl)azo-8-(phenylazo)naphthalene-2-sulphonate (sodium salt) has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Widely used as a dye in textiles, food coloring, and cosmetics due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 5-(4-hydroxy-2-methylphenyl)azo-8-(phenylazo)naphthalene-2-sulphonate (sodium salt) primarily involves its interaction with biological molecules through the azo groups. These groups can undergo reduction in biological systems, leading to the formation of aromatic amines, which can then interact with various cellular components. The compound’s ability to bind to proteins and nucleic acids makes it useful in various biological applications.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-hydroxy-3-[(4-sulphonatonaphthyl)azo]naphthalene-2-sulphonate
  • Disodium 6-[(2,4-dimethyl-6-sulphonatophenyl)azo]-5-hydroxynaphthalene-1-sulphonate
  • Disodium 3-[(4-acetamidophenyl)azo]-4-hydroxy-7-[(5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)amino]carbonyl]amino]naphthalene-2-sulphonate

Uniqueness

5-(4-hydroxy-2-methylphenyl)azo-8-(phenylazo)naphthalene-2-sulphonate (sodium salt) is unique due to its specific structural arrangement, which imparts distinct color properties and stability. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.

Properties

CAS No.

68039-07-6

Molecular Formula

C23H17N4NaO4S

Molecular Weight

468.5 g/mol

IUPAC Name

sodium;5-[(4-hydroxy-2-methylphenyl)diazenyl]-8-phenyldiazenylnaphthalene-2-sulfonate

InChI

InChI=1S/C23H18N4O4S.Na/c1-15-13-17(28)7-10-21(15)25-27-22-11-12-23(26-24-16-5-3-2-4-6-16)20-14-18(32(29,30)31)8-9-19(20)22;/h2-14,28H,1H3,(H,29,30,31);/q;+1/p-1

InChI Key

OLRLFBQGSQZZDI-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)O)N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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